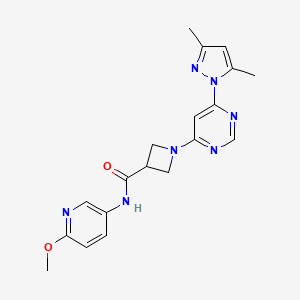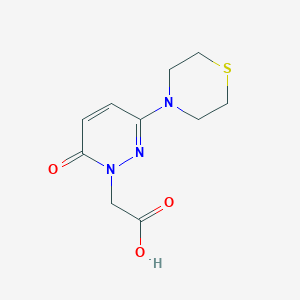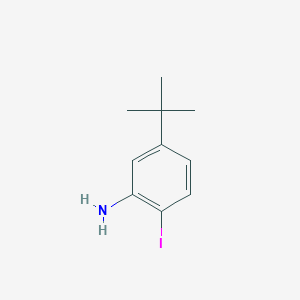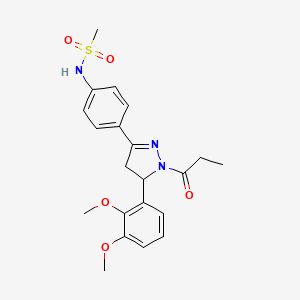![molecular formula C24H17N3O5 B3001105 2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922109-60-2](/img/structure/B3001105.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C24H17N3O5 and its molecular weight is 427.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- A study by Nikalje et al. (2015) involved the synthesis of novel compounds related to 2-(1,3-dioxoisoindolin-2-yl) derivatives, demonstrating significant anti-inflammatory activity in both in vitro and in vivo models. These compounds were also evaluated for ulcerogenic toxicity, with promising results indicating potential for further development as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Properties
- Research by Nikalje et al. (2011) on derivatives of 2-(1,3-dioxoisoindolin-2-yl) showed that these compounds protected against maximal electroshock seizure (MES) tests, indicating potential anticonvulsant properties. This study highlights the therapeutic potential of these compounds in the treatment of seizure disorders (Nikalje, Khan, & Ghodke, 2011).
Molecular Docking and Pharmacological Characterization
- A study by Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This research is significant for understanding the molecular interactions and potential pharmaceutical applications of these compounds (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).
Antibacterial and Antifungal Activities
- Patel and Dhameliya (2010) synthesized compounds related to 2-(1,3-dioxoisoindolin-2-yl) and evaluated them for antibacterial and antifungal activities. Some of these compounds exhibited promising antibacterial properties, suggesting their potential as antimicrobial agents (Patel & Dhameliya, 2010).
Synthesis and Anti-Inflammatory Evaluation
- Nikalje (2014) explored the synthesis of derivatives related to 2-(1,3-dioxoisoindolin-2-yl) and evaluated their anti-inflammatory activity. The study found that these compounds had promising anti-inflammatory effects and a good gastrointestinal safety profile, highlighting their potential therapeutic value (Nikalje, 2014).
Pharmacological Properties at GPCRs
- A study by Naporra et al. (2016) investigated the pharmacological properties of dibenzo[b,f][1,4]oxazepine derivatives at various G-protein coupled receptors (GPCRs), revealing significant insights into their interaction with these receptors and potential therapeutic applications (Naporra et al., 2016).
Quantum Chemical Studies
- Al-Amiery et al. (2016) conducted quantum chemical studies on new coumarins, providing valuable information about the molecular characteristics and potential applications of these compounds in various scientific fields (Al-Amiery, Al-Majedy, Kadhum, & Mohamad, 2016).
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5/c1-13-6-8-20-18(10-13)26-22(29)17-11-14(7-9-19(17)32-20)25-21(28)12-27-23(30)15-4-2-3-5-16(15)24(27)31/h2-11H,12H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLQIPPYGWNGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B3001029.png)
![3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/no-structure.png)



![1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B3001038.png)



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3001044.png)

